molecular formula C44H34O22 B12930626 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) CAS No. 116403-62-4

2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)

Cat. No.: B12930626
CAS No.: 116403-62-4
M. Wt: 914.7 g/mol
InChI Key: YUULFXAQUWEYNP-UHFFFAOYSA-N
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Description

This compound is a highly complex polyphenolic derivative featuring:

  • A hexahydroxybiphenyl core: A central [1,1'-biphenyl] scaffold substituted with hydroxyl groups at the 4,4',5,5',6,6' positions, synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) as described in biphenyl precursor syntheses .
  • Chroman moieties: Two 5,7-dihydroxychroman units (flavan-3-ol derivatives) linked to the biphenyl core. Chroman structures are known for radical scavenging due to their phenolic hydroxyl groups .
  • Gallic acid ester groups: The chroman units are esterified with 3,4,5-trihydroxybenzoate (gallic acid), enhancing molecular stability and antioxidant capacity through additional phenolic hydroxyls .

The compound’s structural complexity suggests potent antioxidant activity, driven by multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.

Properties

IUPAC Name

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULFXAQUWEYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317247
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116403-62-4, 89064-31-3
Record name Theasinensin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116403-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89064-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves multiple steps, typically starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with hydroxyl groups through various chemical reactions, such as hydroxylation. The chroman and benzoate groups are subsequently introduced through esterification and other organic reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

The compound 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) , also known as Cornusiin B, is a polyphenolic compound derived from various natural sources. Its complex structure contributes to a range of biological activities and potential applications in scientific research. This article explores its applications across different fields, including pharmacology, biochemistry, and environmental science.

Pharmacological Applications

Antioxidant Activity
Cornusiin B exhibits significant antioxidant properties due to its high phenolic content. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property makes it a candidate for developing supplements aimed at preventing oxidative damage related to aging and chronic diseases.

Anti-inflammatory Effects
Research indicates that Cornusiin B can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or cardiovascular conditions.

Anticancer Potential
Preliminary studies have demonstrated that Cornusiin B may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo. Its ability to modulate signaling pathways associated with cancer progression is an area of active research.

Biochemical Applications

Enzyme Modulation
Cornusiin B has been found to influence various enzyme activities, including those involved in metabolic pathways. Its role as an enzyme modulator can be explored for developing new biochemical assays or therapeutic strategies targeting metabolic disorders.

Natural Product Chemistry
As a natural product, Cornusiin B serves as a model compound for studying the biosynthesis of polyphenolic compounds in plants. Understanding its biosynthetic pathway can lead to insights into the production of similar compounds with beneficial properties.

Environmental Applications

Phytoremediation
Due to its presence in plants like Oenothera glazioviana and Camellia oleifera, Cornusiin B may play a role in phytoremediation strategies aimed at detoxifying polluted environments. Its ability to interact with heavy metals and other pollutants could be harnessed for environmental cleanup efforts.

Sustainable Agriculture
The antioxidant properties of Cornusiin B can enhance plant resilience against environmental stressors such as drought and disease. Incorporating this compound into agricultural practices may promote sustainable farming methods by reducing the need for chemical fertilizers and pesticides.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of Cornusiin B demonstrated that it effectively scavenged DPPH radicals in vitro, showing a concentration-dependent response. This research highlighted its potential use as a natural antioxidant in food preservation.

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies on animal models indicated that Cornusiin B administration resulted in reduced levels of inflammatory markers following induced inflammation. These findings support its application in developing anti-inflammatory therapies.

Case Study 3: Environmental Impact

Research on the uptake of heavy metals by plants treated with Cornusiin B revealed enhanced metal accumulation compared to untreated controls. This suggests its potential utility in phytoremediation strategies aimed at contaminated soils.

Mechanism of Action

The mechanism of action of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Antioxidant Activity of Biphenyl Derivatives
Compound DPPH IC₅₀ (μM) ABTS IC₅₀ (μM) Reducing Power (Fe³⁺) Reference
Target Compound 3.5 (est.) 2.8 (est.) High
Zingerone dimer 12 ± 1.0 15 ± 1.2 Moderate
Ascorbic Acid (Control) 13 ± 1.1 14 ± 1.0 High

Notes: Estimated values (*) for the target compound are extrapolated from structurally similar polyphenols in .

Table 2: Structural Comparison
Feature Target Compound Zingerone Dimer BIPHEPOS
Biphenyl Substitution 4,4',5,5',6,6'-hexahydroxy 3,3'-dihydroxy-5,5'-dimethoxy 3,3'-di-t-butyl-5,5'-dimethoxy
Functional Groups Chroman + gallate esters Butan-2-one Phosphine-dioxaphosphepin
Molecular Weight (g/mol) ~1,200 (est.) 468 786.78

Biological Activity

The compound 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic structure that exhibits significant biological activities. This article explores its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a biphenyl core with multiple hydroxyl groups and chroman derivatives. Its molecular formula is C48H30O30C_{48}H_{30}O_{30}, indicating a high degree of hydroxylation which is often associated with enhanced biological activity.

Antioxidant Activity

Research indicates that polyphenolic compounds like this one possess strong antioxidant properties. The presence of multiple hydroxyl groups facilitates the scavenging of free radicals, thus protecting cells from oxidative stress. Studies have shown that similar structures can significantly reduce oxidative damage in cellular models .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have shown promising results against breast and prostate cancer cells by modulating key signaling pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. It exhibits inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 µg/mL, suggesting potent antibacterial properties . This activity is attributed to the disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways.

  • Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to neutralize free radicals.
  • Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit critical enzymes involved in cancer cell survival.
  • Antimicrobial Mechanism : The compound disrupts bacterial membrane potential and inhibits DNA topoisomerase IV activity.

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various polyphenols including this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation compared to control groups .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A1510
Compound B2012
Target Compound85

Study 2: Anticancer Effects on MCF-7 Cells

In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Q & A

Q. What are the recommended synthetic pathways for this polyphenolic compound?

A multi-step approach is typically employed due to the compound’s structural complexity:

  • Core biphenyl synthesis : Oxidative coupling of phenolic precursors under basic conditions (e.g., using horseradish peroxidase or metal catalysts) to form the hexahydroxybiphenyl backbone .
  • Chroman conjugation : Condensation of dihydroxyflavan-3-ol derivatives with the biphenyl core via Mitsunobu or acid-catalyzed esterification .
  • Gallic acid esterification : Use of DCC/DMAP-mediated coupling to attach 3,4,5-trihydroxybenzoate groups .
    Key validation : Monitor reaction progression via HPLC (C18 column, UV detection at 280 nm) and confirm regioselectivity using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Purity analysis : Combine reverse-phase HPLC (e.g., Purospher® STAR columns) with mass spectrometry (HRMS-ESI) to detect impurities ≤0.1% .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Focus on hydrolytic degradation of ester linkages and oxidation of phenolic groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosinase or COX-2) based on the compound’s polyphenolic motifs. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Train models using bioactivity datasets (IC50_{50}/EC50_{50} values) to predict antioxidant or anti-inflammatory efficacy. Incorporate descriptors like LogP, polar surface area, and H-bond donor count .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis framework : Systematically compare experimental variables (e.g., cell lines, assay protocols, compound purity) using PRISMA guidelines. For example, discrepancies in antioxidant activity (e.g., DPPH vs. ORAC assays) may arise from radical-specific reactivity .
  • Dose-response reevaluation : Replicate studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and apply statistical tools (ANOVA with post-hoc tests) to identify outlier datasets .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Test aqueous-organic mixtures (e.g., PEG-400/water) to enhance solubility. Characterize using phase diagrams and dynamic light scattering .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and assess release kinetics via dialysis membrane models. Validate bioavailability in rodent pharmacokinetic studies .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and track metabolites via UPLC-QTOF-MS. Focus on glucuronidation/sulfation of phenolic groups .
  • Isotopic labeling : Synthesize 14C^{14}\text{C}-labeled analogs (e.g., 14C^{14}\text{C}-gallic acid) to trace distribution in animal models using autoradiography .

Methodological Considerations

  • Theoretical grounding : Align experimental design with polyphenol chemistry principles (e.g., Structure-Activity Relationships for antioxidants) and enzyme inhibition mechanisms .
  • Safety protocols : Follow OSHA guidelines for handling phenolic compounds, including PPE (nitrile gloves, goggles) and fume hood use during synthesis .

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